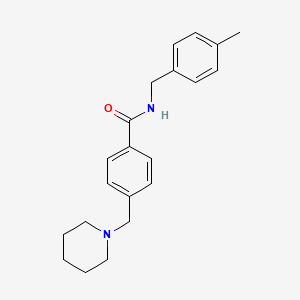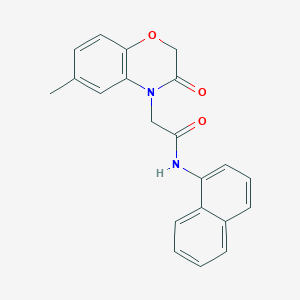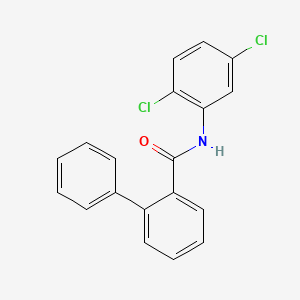![molecular formula C16H16N4O2 B4734977 N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4734977.png)
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide
説明
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-3-isoxazolecarboxamide, commonly known as MPPI, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic properties. MPPI belongs to the class of isoxazolecarboxamide compounds and has been studied for its ability to modulate certain physiological and biochemical processes in the body.
作用機序
The mechanism of action of MPPI involves the modulation of certain receptors in the brain. MPPI acts as a positive allosteric modulator of the α2A-adrenergic receptor, which is a receptor that is involved in the regulation of neurotransmitter release. By enhancing the activity of this receptor, MPPI increases the release of dopamine and norepinephrine, which can have a positive effect on mood, motivation, and attention.
Biochemical and Physiological Effects:
MPPI has been shown to have several biochemical and physiological effects in the body. In addition to its effects on neurotransmitter release, MPPI has been shown to increase the expression of certain genes that are involved in the regulation of synaptic plasticity. This can lead to enhanced cognitive function and memory consolidation. MPPI has also been shown to have anti-inflammatory properties, which can have a positive effect on overall health and well-being.
実験室実験の利点と制限
One of the primary advantages of using MPPI in lab experiments is its specificity for the α2A-adrenergic receptor. This allows researchers to study the effects of MPPI on specific physiological and biochemical processes in the body. However, one of the limitations of using MPPI in lab experiments is its potential for off-target effects. MPPI has been shown to bind to other receptors in the brain, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of MPPI. One area of research is the development of more selective compounds that target the α2A-adrenergic receptor. This could lead to more specific and effective therapeutic interventions for various neurological disorders. Another area of research is the investigation of MPPI's potential for use in the treatment of inflammatory diseases, such as arthritis and multiple sclerosis. Additionally, the study of MPPI's effects on other neurotransmitters and receptors in the brain could lead to a better understanding of the complex interactions that underlie various neurological disorders.
科学的研究の応用
MPPI has been studied for its potential therapeutic properties in various scientific research studies. One of the primary applications of MPPI is in the field of neuroscience, where it has been studied for its ability to modulate the activity of certain neurotransmitters in the brain. MPPI has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters that play a key role in regulating mood, motivation, and attention.
特性
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-19(11-13-8-9-20(2)17-13)16(21)14-10-15(22-18-14)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMBPJSCDHIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(C)C(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-(phenylsulfonyl)piperazine](/img/structure/B4734897.png)
![4-[1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4734899.png)
![2-{[(pentanoylamino)carbonothioyl]amino}benzamide](/img/structure/B4734901.png)
![2-methyl-N-{4-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4734906.png)
![N-allyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4734910.png)
![N-[4-(allyloxy)phenyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4734920.png)

![N-(4-acetylphenyl)-4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4734939.png)
![[4-(azepan-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B4734943.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4734953.png)


![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4734987.png)